1,4-Diazepan-1-yl(2-methylphenyl)methanone is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocycles containing two nitrogen atoms. This compound is characterized by the presence of a diazepane ring substituted with a 2-methylphenyl group and a carbonyl group (ketone). The structure and properties of this compound make it of interest in various fields, including medicinal chemistry.
The compound can be classified under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is also categorized as an aromatic ketone owing to the presence of the carbonyl group attached to an aromatic ring. The diazepane framework is often associated with pharmacological activities, making this compound relevant for drug development.
The synthesis of 1,4-diazepan-1-yl(2-methylphenyl)methanone typically involves several steps, including:
The synthesis should be performed under controlled conditions to ensure high yields and purity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly used to monitor the progress of reactions and confirm the structure of intermediates and final products.
The molecular structure of 1,4-diazepan-1-yl(2-methylphenyl)methanone can be represented as follows:
The molecular geometry can be analyzed using computational methods such as density functional theory (DFT) to predict its three-dimensional conformation and electronic properties.
1,4-Diazepan-1-yl(2-methylphenyl)methanone can participate in various chemical reactions:
Reactions involving this compound should be conducted in inert atmospheres (e.g., nitrogen or argon) if sensitive to moisture or air. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields.
The mechanism by which 1,4-diazepan-1-yl(2-methylphenyl)methanone exerts its pharmacological effects is not fully elucidated but may involve:
Data from pharmacological studies would provide insights into its specific mechanisms.
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide further insights into thermal stability and phase transitions.
1,4-Diazepan-1-yl(2-methylphenyl)methanone has potential applications in:
Further research into its biological activity could lead to novel therapeutic agents targeting various neurological disorders.
1.1.1. In Silico Binding Affinity Predictions and Fitness ScoringComputational modeling using PHASE software demonstrates that 1,4-diazepane-containing compounds exhibit high affinity for 5-HT₆ receptors. The pharmacophore hypothesis AAPR highlights the necessity of a positively charged basic amine (e.g., the terminal nitrogen of 1,4-diazepane) for receptor binding. Fitness scores of 2.02–2.41 and predicted binding affinities (Ki) of 7.11–24.73 nM correlate with optimal structural alignment, where the flexible methylene spacer between the diazepane and aryl sulfonamide groups enables precise orientation within the binding pocket [1]. ADMET predictions via QikProp confirm drug-like properties, including compliance with Lipinski’s Rule of Five and blood-brain barrier permeability (QPlogBB = 0.057) [1].
Antagonism of 5-HT₆ receptors enhances acetylcholine and glutamate release in the hippocampus and prefrontal cortex. This occurs through disinhibition of GABAergic interneurons, subsequently amplifying excitatory neurotransmission. In vivo studies show elevated extracellular glutamate and aspartate levels in the frontal cortex following 5-HT₆ blockade, which underlies procognitive effects in cognitive disorder models [1] [10].
The compound class reverses cognitive deficits in rodent models of Alzheimer’s disease and schizophrenia. It attenuates phencyclidine (PCP)-induced hyperactivity and improves novel object recognition, demonstrating synergistic effects when combined with 5-HT₃ receptor antagonism. This dual-action mechanism mirrors clozapine’s efficacy in treatment-resistant schizophrenia by targeting overlapping serotonergic pathways [1] [3].
Table 1: In Silico Binding Affinities of 1,4-Diazepane Derivatives at 5-HT₆ Receptors
Compound | R₁ Substituent | Fitness Score | Predicted Ki (nM) |
---|---|---|---|
10f | Ethyl | 2.33 | 7.11 |
10g | Isopropyl | 2.02 | 8.71 |
10e | 4-Methoxy phenyl | 2.04 | 8.06 |
10j | 4-Fluorophenyl | 2.10 | 24.73 |
Data derived from PHASE-generated 3D-QSAR models [1]
Structural analogs like GSK1059865 ([(2S,5S)-2-[[(5-bromo-2-pyridyl)amino]methyl]-5-methyl-1-piperidyl]-(3-fluoro-2-methoxyphenyl)methanone) share key features with the 1,4-diazepane scaffold. These compounds act as dual orexin receptor antagonists (DORAs), inhibiting orexin-induced wakefulness. Suvorexant (a diazepan-1-yl derivative) clinically promotes sleep onset by blocking OX₁R/OX₂R signaling, validating the chemotype’s relevance for insomnia [9].
Indirect GABAergic modulation occurs via orexin receptor antagonism, reducing excitatory input to cortical arousal centers. In vivo PET studies with [¹¹C]CHIBA-1001 (a diazabicyclononane carboxylate) confirm high uptake in the hypothalamus, cortex, and hippocampus—regions governing sleep-wake cycles. This engagement normalizes GABA/glutamate imbalances in rodent models of sleep fragmentation [6] [9].
The 1,4-diazepane moiety competitively inhibits EZH2’s S-adenosylmethionine (SAM)-binding site. Molecular docking reveals hydrophobic interactions with Trp624 and hydrogen bonding with Tyr661, disrupting substrate recruitment. This suppresses H3K27 trimethylation (H3K27me3), reactivating tumor suppressor genes silenced in malignancies [7].
In diffuse large B-cell lymphoma (DLBCL) cells, derivatives reduce H3K27me3 by >70% at 1 μM concentrations. Concomitant upregulation of CDKN1A (p21) and BIM occurs within 48 hours, triggering G₁-phase cell-cycle arrest and apoptosis. In vivo xenograft models show tumor growth inhibition (TGI) of 60–80% without weight loss [7].
Table 2: EZH2 Inhibition and Epigenetic Effects of Diazepane-Based Compounds
Parameter | Value | Experimental Context |
---|---|---|
IC₅₀ (EZH2) | 12 ± 3 nM | Fluorescent polarization assay |
H3K27me3 Reduction | >70% at 1 μM | DLBCL cell lines |
p21 Upregulation | 8-fold vs. control | qRT-PCR/Western blot |
Tumor Growth Inhibition | 60–80% | Mouse xenografts |
Data synthesized from patent WO2008003703A1 [7]
Diazepane-derived Schiff bases exhibit "turn-on" fluorescence (λₑₘ = 485 nm) upon Al³⁺ binding. Selectivity studies show >50-fold intensity increase for Al³⁺ over Fe²⁺, Cu²⁺, or Zn²⁺ in aqueous solutions. Detection limits reach 0.1 μM, enabling quantification in Alzheimer’s brain tissue homogenates [3].
Al³⁺ forms 1:1 complexes with the compound’s azomethine nitrogen and adjacent carbonyl oxygen. X-ray crystallography confirms octahedral coordination involving two sensor molecules, enhancing rigidity and fluorescence via chelation-enhanced fluorescence (CHEF). This mechanism allows real-time tracking of aluminum accumulation in cortical neurons [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7